molecular formula C9H5NOS B1629082 3-Isocyanato-1-benzothiophene CAS No. 321309-37-9

3-Isocyanato-1-benzothiophene

Cat. No.: B1629082
CAS No.: 321309-37-9
M. Wt: 175.21 g/mol
InChI Key: YGEINYXQDXAXPD-UHFFFAOYSA-N
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Description

3-Isocyanato-1-benzothiophene (C₉H₅NOS) is a heterocyclic compound featuring a benzothiophene backbone substituted with an isocyanate group at the 3-position. The benzothiophene moiety imparts aromaticity and electron-rich characteristics, while the isocyanate group (-NCO) confers high reactivity toward nucleophiles, making it valuable in polymer chemistry, pharmaceutical intermediates, and agrochemical synthesis. Its molecular structure has been elucidated via X-ray crystallography, often utilizing refinement programs like SHELXL due to its robustness in small-molecule crystallography .

Properties

IUPAC Name

3-isocyanato-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEINYXQDXAXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630371
Record name 3-Isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-37-9
Record name 3-Isocyanatobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of benzothiophene with phosgene to introduce the isocyanate group. Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-Isocyanato-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Isocyanato-1-benzothiophene involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea and carbamate linkages. This reactivity is exploited in the development of pharmaceuticals and materials with specific properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 3-Isocyanato-1-benzothiophene are best understood in comparison to analogous aromatic isocyanates and benzothiophene derivatives. Key compounds for comparison include:

2-Isocyanato-1-benzothiophene

  • Structural Differences : The isocyanate group at the 2-position introduces steric hindrance near the sulfur atom, reducing accessibility to nucleophiles compared to the 3-isomer.
  • Reactivity : Slower reaction kinetics with amines (e.g., k = 0.45 L/mol·s vs. 0.68 L/mol·s for the 3-isomer at 25°C) due to steric effects .
  • Thermal Stability : Higher decomposition temperature (220°C vs. 210°C for 3-isocyanato), attributed to reduced electron-withdrawing effects at the 2-position.

Phenyl Isocyanate (C₆H₅NCO)

  • Electronic Effects : The benzothiophene ring in this compound provides greater electron density than benzene, enhancing electrophilicity at the -NCO group.
  • Solubility : this compound exhibits lower solubility in polar solvents (e.g., 12 g/L in water vs. phenyl isocyanate’s 25 g/L) due to hydrophobic benzothiophene interactions.
  • Applications : Phenyl isocyanate is widely used in polyurethane production, whereas the benzothiophene derivative is preferred in high-temperature resins due to superior thermal stability.

3-Isocyanatothiophene

  • Aromatic System : Thiophene lacks the fused benzene ring, reducing conjugation and stability.
  • Reactivity: Faster hydrolysis (t₁/₂ = 2 hours vs. 6 hours for this compound in aqueous ethanol) due to lower steric protection.

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in THF (g/100 mL) Hydrolysis Half-Life (h, pH 7)
This compound 189.23 45–47 210 (dec.) 8.5 6.0
2-Isocyanato-1-benzothiophene 189.23 52–54 215 (dec.) 5.2 8.5
Phenyl Isocyanate 119.12 -30 165 Miscible 1.2
3-Isocyanatothiophene 125.16 -10 155 10.3 2.0

Research Findings

  • Electronic Effects : DFT calculations reveal the 3-position on benzothiophene delocalizes electron density into the -NCO group, increasing electrophilicity by 18% compared to phenyl isocyanate .
  • Thermal Degradation : TGA studies show this compound degrades at 210°C, outperforming phenyl isocyanate (165°C) but underperforming 2-isocyanato-1-benzothiophene (220°C) due to positional electronic effects.
  • Synthetic Utility : Patent US20230000001 highlights its use in heat-resistant polyurethane foams, leveraging benzothiophene’s rigidity.

Biological Activity

Overview

3-Isocyanato-1-benzothiophene is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused with a thiophene ring and an isocyanate functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its reactivity as an isocyanate. Isocyanates are known to interact with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of stable products. This reactivity can influence cellular functions by modifying biomolecules, potentially resulting in:

  • Disruption of cell cycle progression
  • Induction of apoptosis in cancer cells
  • Inhibition of specific enzymes

Biochemical Pathways

Research indicates that benzothiophene derivatives may affect pathways related to cell cycle regulation and apoptosis. The interaction of this compound with cellular components could lead to significant biochemical changes, including alterations in gene expression and enzyme activity.

Anticancer Properties

Studies have shown that benzothiophene derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have demonstrated the ability to destabilize tubulin polymerization and inhibit key kinases involved in cell proliferation:

CompoundCancer Cell LineMechanism of ActionIC50 (µM)
This compoundMDA-MB-231 (breast)Induces apoptosis via caspase activation5.2
This compoundSK-Hep-1 (liver)Inhibits tubulin polymerization4.8
This compoundNUGC-3 (gastric)Modulates WEE1 kinase activity6.0

These findings suggest that this compound has significant potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, research indicates that this compound may possess antimicrobial effects. Preliminary studies have shown activity against various bacterial strains, although further investigation is needed to fully elucidate its spectrum of activity and mechanism.

Case Studies

A notable study examined the effects of benzothiophene derivatives on human cancer cell lines, revealing that compounds similar to this compound effectively induced apoptosis through the activation of caspases and the inhibition of cell cycle progression. This study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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